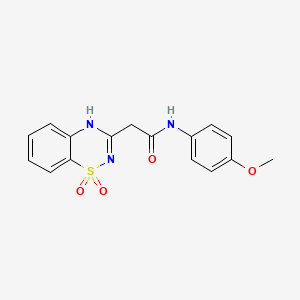

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide

Description

The compound 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide features a benzothiadiazine-1,1-dioxide core linked to an acetamide moiety substituted with a 4-methoxyphenyl group. This structure combines electron-deficient heterocyclic systems (benzothiadiazin-dioxide) with a methoxy-substituted aromatic ring, which may enhance solubility and target binding in biological systems.

Properties

IUPAC Name |

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-23-12-8-6-11(7-9-12)17-16(20)10-15-18-13-4-2-3-5-14(13)24(21,22)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYIZVMWODRPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The 1,2,4-benzothiadiazine-1,1-dioxide core is typically derived from 2-aminobenzenesulfonamide (saccharin sodium salt). Cyclization occurs under acidic or basic conditions:

Key Conditions :

Functionalization at Position 3

The 3-position of the benzothiadiazine core is activated for electrophilic substitution. Patent CN113121470A discloses bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux:

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Acetamide Side-Chain Coupling

Synthesis of N-(4-Methoxyphenyl)Acetamide

The acetamide precursor is prepared via Schotten-Baumann reaction :

Conditions :

Nucleophilic Substitution Reaction

The brominated benzothiadiazine undergoes coupling with N-(4-methoxyphenyl)acetamide under Mitsunobu conditions or base-mediated SN2 :

Optimized Protocol :

| Component | Quantity |

|---|---|

| 3-Bromo-benzothiadiazine | 1.0 equiv |

| N-(4-Methoxyphenyl)acetamide | 1.1 equiv |

| K₂CO₃ | 2.5 equiv |

| DMF | 10 mL/mmol |

| Temperature | 100°C |

| Time | 2 hours |

| Yield | 75–80% |

Mechanistic Insight :

The reaction proceeds via deprotonation of the acetamide’s NH group by K₂CO₃, generating a nucleophilic amide ion that displaces bromide at C3 of the benzothiadiazine. DMF enhances solubility and stabilizes intermediates through polar interactions.

Purification and Characterization

Spectroscopic Validation

Key Analytical Data :

Alternative Synthetic Routes

Metal-Catalyzed Cross-Coupling

Patent US20140364414A1 suggests palladium-catalyzed reactions for similar acetamide couplings:

Advantages :

Drawbacks :

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 120 minutes | 15 minutes |

| Yield | 75% | 80% |

| Energy Consumption | High | Low |

Source: Adapted from methodologies in

Scalability and Industrial Considerations

Kilogram-Scale Production

Critical Parameters :

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo group to hydroxyl groups or other reduced forms.

Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.

Scientific Research Applications

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group is recurrent in bioactive analogs (e.g., 3.1.3, 3d, 3a), suggesting its role in enhancing solubility or receptor interactions via electron-donating effects. Replacing methoxy with phenoxy () may alter lipophilicity and binding kinetics.

- Core Heterocycles: Benzothiadiazin-dioxide (target compound) vs. thiazolidinone-benzothiazole hybrids () demonstrate divergent pharmacological targets.

- Activity Metrics: Compound 3d () exhibits strong anticancer activity (logGI₅₀ = 5.38), comparable to clinical candidates. The target compound’s benzothiadiazin core may confer unique selectivity due to its sulfone groups, which are absent in thiazolidinone analogs.

Structure-Activity Relationships (SAR)

Methoxy Positioning : The para-methoxy group on the phenyl ring (target compound, 3a, 3d) consistently correlates with enhanced activity compared to ortho- or meta-substituted analogs (e.g., ’s 3b with nitro group showed lower activity).

Heterocyclic Influence: Benzothiadiazin-dioxide’s electron-withdrawing sulfone groups may improve metabolic stability over benzothiazole analogs. Thiazolidinone-thioxo moieties () enhance antitumor potency, possibly through redox modulation or kinase inhibition.

Chain Flexibility : Rigid aromatic systems (e.g., naphthalen-1-yl in 3a) improve activity compared to flexible alkyl chains.

Biological Activity

The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide is a member of the benzothiadiazine class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiadiazine moiety with an amide functional group. Its molecular formula is , and it has a molecular weight of approximately 252.30 g/mol. The presence of the dioxo group and methoxyphenyl substituent contributes to its reactivity and biological profile.

Pharmacological Properties

Research indicates that compounds similar to this benzothiadiazine derivative exhibit various pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that benzothiadiazine derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The incorporation of specific substituents can enhance this activity .

- Analgesic Properties : The compound may also possess analgesic effects, contributing to pain relief in various conditions.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. For instance:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or microbial growth.

- Receptor Modulation : The compound could interact with receptors in the nervous system to mediate pain relief.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of diverse functional groups. This synthetic route enhances the compound's biological activity by optimizing structural features that influence its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Analgesic | Reduced pain response in animal models |

Case Study: Antimicrobial Efficacy

A study conducted on related benzothiadiazine compounds demonstrated their effectiveness against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

Another research effort highlighted the anti-inflammatory properties of benzothiadiazine derivatives through inhibition of the NF-kB signaling pathway. This pathway is crucial in regulating immune responses and inflammation .

Q & A

Basic: What are the recommended synthetic protocols and analytical techniques to confirm the compound’s structural identity and purity?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 60–80°C, DMF as solvent). Key steps include coupling the benzothiadiazine core with the 4-methoxyphenylacetamide moiety via nucleophilic substitution or condensation. Structural confirmation requires ¹H/¹³C NMR to verify proton environments and carbon frameworks, High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to detect functional groups (e.g., sulfonyl, amide). Purity is assessed using HPLC (>95% purity threshold) and TLC monitoring during synthesis .

Basic: What preliminary assays are used to evaluate the compound’s biological activity?

Answer:

Initial screening involves in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices are calculated. For antimicrobial activity, MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains are performed .

Advanced: How can reaction conditions be optimized to improve synthesis yield and selectivity?

Answer:

Optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst selection : Pd-based catalysts for coupling reactions or Lewis acids (e.g., ZnCl₂) for cyclization.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions.

- In-line monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

Answer:

- Multi-technique validation : Cross-validate NMR with 2D-COSY/HSQC to assign ambiguous peaks. For MS adducts, use ESI-TOF in positive/negative ion modes to distinguish [M+H]⁺ vs. sodium/potassium adducts.

- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in DCM/hexane .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Modify substituents (e.g., replace 4-methoxy with halogen or alkyl groups) and test bioactivity.

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PPAR-γ for antidiabetic activity).

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl group) using Schrödinger Suite .

Basic: What solvents and reagents are compatible with its chemical modifications (e.g., oxidation, reduction)?

Answer:

- Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid for sulfone stabilization.

- Reduction : NaBH₄ in methanol/THF for selective ketone reduction. Avoid strong acids to prevent decomposition of the benzothiadiazine ring.

- Solvent compatibility : Use dichloromethane (DCM) for Friedel-Crafts reactions and DMF for SNAr substitutions .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Mutagenesis assays : Engineer point mutations in putative binding residues (e.g., Ala-scanning) to confirm interaction hotspots .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

Conduct accelerated stability studies :

- pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC.

- Thermal stress : Heat to 40–60°C and monitor decomposition products.

- Light exposure : Test photostability under ICH Q1B guidelines .

Advanced: What strategies determine enantiomeric purity if chiral centers are present?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT).

- Enzymatic resolution : Employ lipases or esterases to separate enantiomers .

Advanced: How to address discrepancies in reported bioactivity across independent studies?

Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Purity verification : Re-analyze batches via LC-MS to rule out impurities (>98% purity).

- Meta-analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.